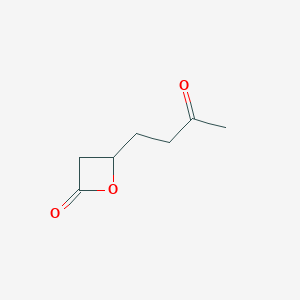
4-(3-Oxobutyl)oxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Oxobutyl)oxetan-2-one is a cyclic organic compound that has gained attention in the scientific community due to its unique structure and potential applications. It is a five-membered ring with a ketone and ester functional group, making it an interesting molecule for chemical synthesis and biological studies. In
科学的研究の応用
4-(3-Oxobutyl)oxetan-2-one has been studied for its potential applications in organic synthesis, medicinal chemistry, and material science. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-tumor agents and anti-inflammatory drugs. Additionally, the unique structure of 4-(3-Oxobutyl)oxetan-2-one has led to its use in the development of new materials with interesting properties, such as shape-memory polymers.
作用機序
The mechanism of action of 4-(3-Oxobutyl)oxetan-2-one is not fully understood, but it is believed to interact with enzymes and proteins in biological systems through the carbonyl functional group. This interaction may lead to changes in the conformation and activity of these biomolecules, ultimately resulting in physiological effects.
生化学的および生理学的効果
Studies have shown that 4-(3-Oxobutyl)oxetan-2-one has a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition may lead to increased levels of acetylcholine, which has been linked to improved cognitive function.
実験室実験の利点と制限
One advantage of 4-(3-Oxobutyl)oxetan-2-one is its unique structure, which makes it a useful starting material for the synthesis of biologically active compounds and materials. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, its potential toxicity and limited solubility in water may limit its use in certain biological experiments.
将来の方向性
There are many potential future directions for the study of 4-(3-Oxobutyl)oxetan-2-one. One area of interest is the development of new materials with unique properties based on its structure. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, the synthesis of new derivatives of 4-(3-Oxobutyl)oxetan-2-one may lead to the discovery of new compounds with improved properties and biological activity.
合成法
The synthesis of 4-(3-Oxobutyl)oxetan-2-one is typically achieved through the reaction of ethyl acetoacetate with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate. This reaction leads to the formation of the intermediate 4-bromobutyl-3-oxobutanoate, which is then cyclized using a Lewis acid catalyst such as boron trifluoride etherate to yield 4-(3-Oxobutyl)oxetan-2-one.
特性
CAS番号 |
153333-40-5 |
|---|---|
製品名 |
4-(3-Oxobutyl)oxetan-2-one |
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
4-(3-oxobutyl)oxetan-2-one |
InChI |
InChI=1S/C7H10O3/c1-5(8)2-3-6-4-7(9)10-6/h6H,2-4H2,1H3 |
InChIキー |
WBTWUBDNRGFYBK-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1CC(=O)O1 |
正規SMILES |
CC(=O)CCC1CC(=O)O1 |
同義語 |
2-Oxetanone, 4-(3-oxobutyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
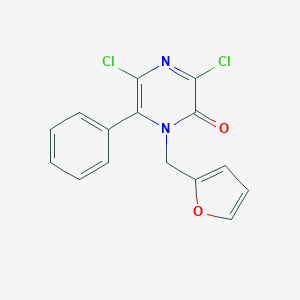
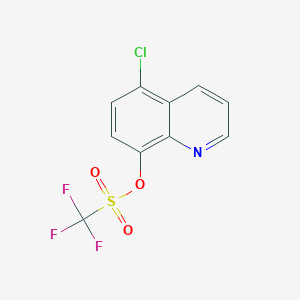
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
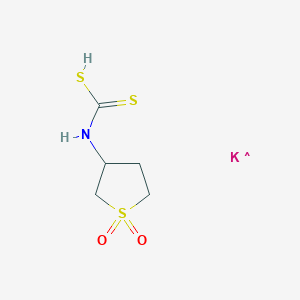
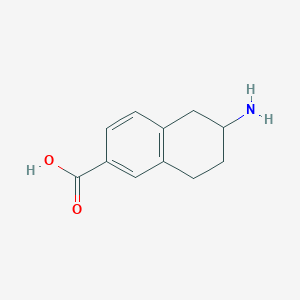
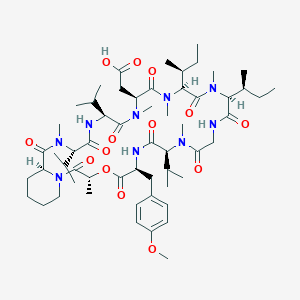

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

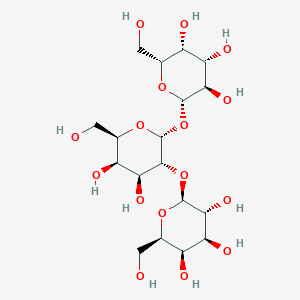
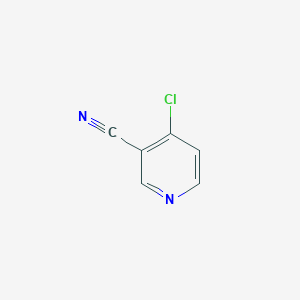
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)
